molecular formula C14H18N2O B3859848 N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide

N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide

Cat. No. B3859848
M. Wt: 230.31 g/mol
InChI Key: FPNYAHZSKKLVFF-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide, also known as DPC, is a chemical compound that has been widely studied in scientific research. It is a cyclopropane-containing compound that has shown potential in various applications, including as an antitumor agent, an insecticide, and a plant growth regulator. In

Mechanism of Action

The mechanism of action of N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDACs, N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide may promote the expression of genes involved in apoptosis and other cellular processes.
Biochemical and Physiological Effects:
N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide has been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins. It has also been found to inhibit the growth and development of insect pests by disrupting their molting process. In plants, N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide has been shown to promote root growth and increase crop yield by enhancing nutrient uptake and photosynthesis.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide in lab experiments is its relatively low cost compared to other antitumor agents. Additionally, its broad-spectrum activity against cancer cell lines and insect pests makes it a versatile compound for research. However, N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its efficacy.

Future Directions

There are several future directions for research on N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide. One area of interest is the development of more efficient synthesis methods to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and optimize its efficacy as an antitumor agent, insecticide, and plant growth regulator. Finally, exploring the potential of N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide in combination with other compounds may lead to the development of more effective treatments for cancer and other diseases.

Scientific Research Applications

N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide has been studied extensively for its potential as an antitumor agent. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide has also been explored as an insecticide, as it has shown efficacy against several insect pests. Additionally, N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide has been found to have plant growth regulatory effects, promoting root growth and increasing crop yield.

properties

IUPAC Name

N-[(E)-1-(3,4-dimethylphenyl)ethylideneamino]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-9-4-5-13(8-10(9)2)11(3)15-16-14(17)12-6-7-12/h4-5,8,12H,6-7H2,1-3H3,(H,16,17)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNYAHZSKKLVFF-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=NNC(=O)C2CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=N/NC(=O)C2CC2)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49828086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide
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N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide
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N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide
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N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide
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N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide
Reactant of Route 6
N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide

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